

Application Notes and Protocols for HMG-CoA Reductase Assays

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Compound of Interest

Compound Name: *Mevalonic acid lithium salt*

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Introduction

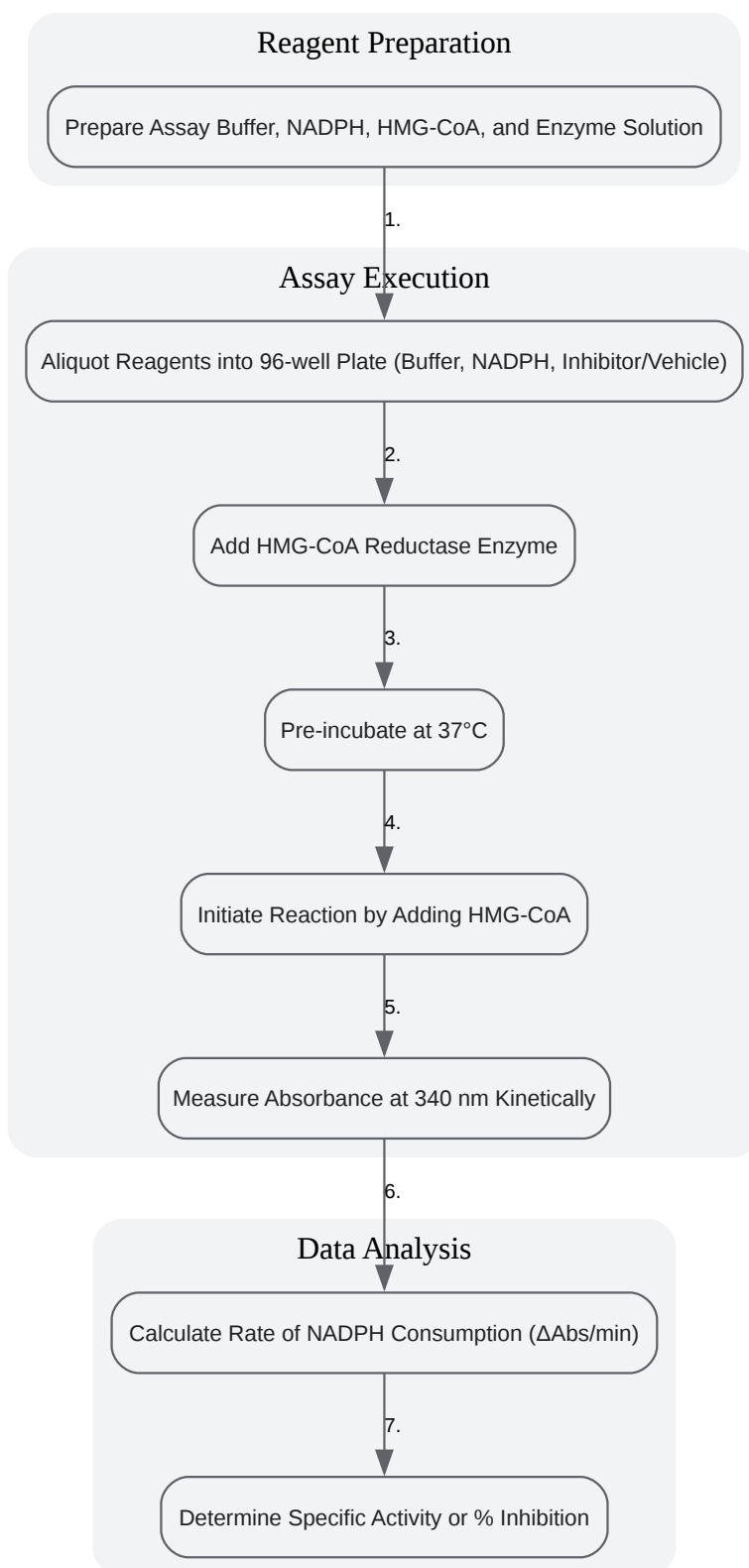
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR) is the rate-limiting enzyme in the mevalonate pathway, a critical metabolic cascade responsible for the synthesis of cholesterol and various non-sterol isoprenoids.[1][2] As such, it is a key target for therapeutic intervention, most notably by the statin class of drugs used to lower cholesterol.[1][3] Accurate and reliable measurement of HMG-CoA reductase activity is crucial for the screening and characterization of potential inhibitors.

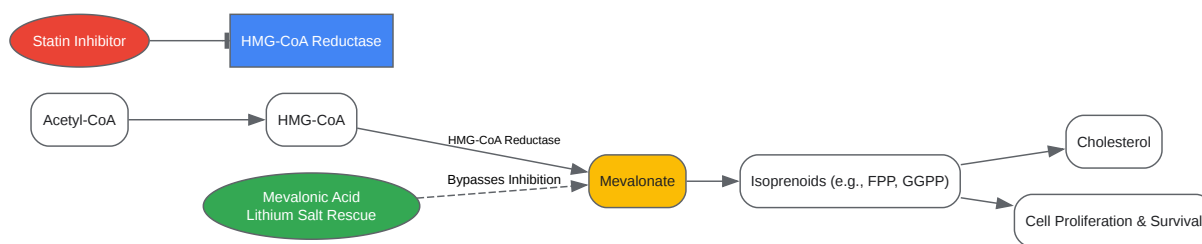
This document provides detailed protocols for assessing HMG-CoA reductase activity. While mevalonic acid is the direct product of the enzymatic reaction, its lithium salt is not a reagent within the enzyme activity assay itself. Instead, **mevalonic acid lithium salt** is an essential tool in cell-based assays to validate the mechanism of HMG-CoA reductase inhibitors. By supplementing cells with mevalonic acid, researchers can bypass the enzymatic block and rescue downstream cellular effects, thus confirming that the inhibitor's action is specific to the mevalonate pathway.[4][5]

I. Spectrophotometric HMG-CoA Reductase Activity Assay

This assay quantifies HMG-CoA reductase activity by measuring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH during the conversion of HMG-CoA to mevalonate.[3]

Experimental Workflow





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